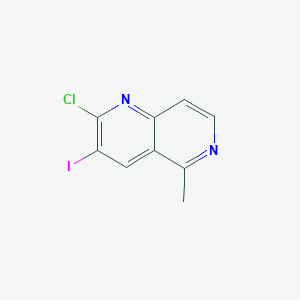
5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline
Overview
Description
5-Chloro-N-(1-methoxypropan-2-yl)-2-methylaniline (also known as 5-chloro-2-methylaniline or 5-chloro-2-methylaniline hydrochloride) is an organic compound that is used as a reagent in various scientific research applications. It is a white, crystalline substance with a molecular weight of 200.6 g/mol and a melting point of 79-80°C. The compound is soluble in water and ethanol, and is used in the synthesis of various organic compounds.
Scientific Research Applications
Synthesis of Haptens and Antibodies
- Hapten Synthesis : A study by ten Hoeve et al. (1997) describes the synthesis of haptens, including derivatives related to 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline, for producing antibodies against organophosphate pesticides. These haptens are conjugated to proteins to create antigens that are immunogenic, helping in the development of polyclonal sera against various pesticides (ten Hoeve et al., 1997).
Biochemical Investigations and Carcinogenic Mechanisms
- Carcinogenic Studies : Research conducted by Hill et al. (1979) involved the biochemical analysis of 4-chloro-2-methylaniline, a compound structurally similar to this compound. This study examined its binding to proteins, DNA, and RNA in rat liver, providing insights into the mechanisms of action and activation in carcinogenesis (Hill, Shih, & Struck, 1979).
Antiviral Activity
- Antiretroviral Agents : Hocková et al. (2003) explored compounds related to this compound, specifically examining their inhibitory activity against various viruses, including HIV. The study indicates the potential of these compounds as antiretroviral agents (Hocková, Holý, Masojídková, et al., 2003).
Drug Development and Synthesis
- Key Impurities in Drug Synthesis : Gazvoda et al. (2018) reported on the synthesis of compounds related to this compound, specifically in the context of creating key impurities of reverse transcriptase inhibitors like efavirenz, used in HIV/AIDS treatment. This study highlights the synthetic challenges and importance of such compounds in drug development (Gazvoda, Krivec, Časar, & Košmrlj, 2018).
Environmental Fate and Behavior
- Metolachlor in Agricultural Watersheds : Rose et al. (2018) studied the environmental behavior of metolachlor, a compound structurally related to this compound. They explored its occurrence and fate within various compartments of agricultural watersheds, providing insights into environmental distribution and degradation processes (Rose, Coupe, Capel, & Webb, 2018).
properties
IUPAC Name |
5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8-4-5-10(12)6-11(8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZJHKSPEXMXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



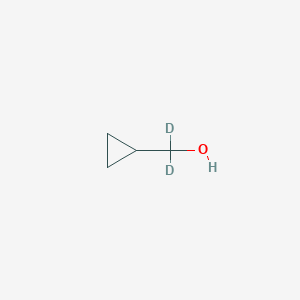
![5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428261.png)
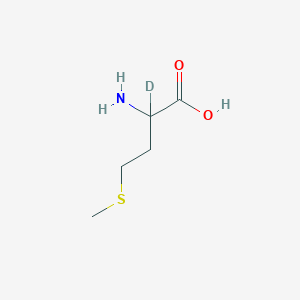
![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate](/img/structure/B1428263.png)
![3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1428264.png)
![2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide](/img/structure/B1428265.png)
![Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate](/img/structure/B1428266.png)
![6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid](/img/structure/B1428269.png)
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1428270.png)
![6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B1428272.png)
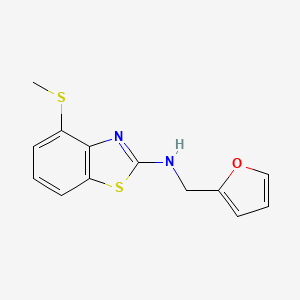
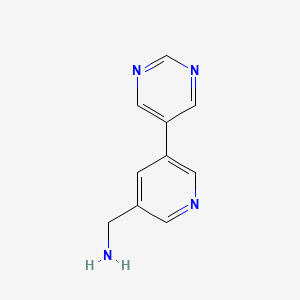
![4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428275.png)
